molecular formula C6H12N2O2S B14540724 N-(3,6-Dihydropyridin-1(2H)-yl)methanesulfonamide CAS No. 62245-57-2

N-(3,6-Dihydropyridin-1(2H)-yl)methanesulfonamide

Cat. No.: B14540724
CAS No.: 62245-57-2
M. Wt: 176.24 g/mol
InChI Key: SOMBXGFGJFQDPF-UHFFFAOYSA-N
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Description

N-(3,6-Dihydropyridin-1(2H)-yl)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dihydropyridine ring, which is a common motif in many biologically active molecules, and a methanesulfonamide group, which can impart specific chemical properties.

Properties

CAS No.

62245-57-2

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

N-(3,6-dihydro-2H-pyridin-1-yl)methanesulfonamide

InChI

InChI=1S/C6H12N2O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h2-3,7H,4-6H2,1H3

InChI Key

SOMBXGFGJFQDPF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NN1CCC=CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-Dihydropyridin-1(2H)-yl)methanesulfonamide typically involves the reaction of 3,6-dihydropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,6-Dihydropyridin-1(2H)-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(3,6-Dihydropyridin-1(2H)-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to calcium channel blockers.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,6-Dihydropyridin-1(2H)-yl)methanesulfonamide involves its interaction with specific molecular targets. The dihydropyridine ring can interact with calcium channels, potentially inhibiting their function. This interaction can modulate calcium influx in cells, which is crucial in various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dihydro-1(2H)-pyridinamine: Shares the dihydropyridine ring but lacks the methanesulfonamide group.

    3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: Contains a dihydropyridine ring with different substituents.

Uniqueness

N-(3,6-Dihydropyridin-1(2H)-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can impart specific chemical properties and biological activities not found in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

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